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Compound of Interest

Compound Name: 2-Nitrophenyl chlorothioformate

CAS No.: 31836-20-1

Cat. No.: B13386901 Get Quote

In the realm of modern organic synthesis, particularly within drug discovery and peptide

chemistry, the strategic use of activating groups is paramount. Aryl chloroformates and their

sulfur-containing analogs are a cornerstone of this strategy, serving as potent electrophiles for

the modification of nucleophilic functional groups. This guide focuses on 2-Nitrophenyl
chlorothioformate, a member of this reactive family.

Direct literature on 2-Nitrophenyl chlorothioformate is notably sparse. Therefore, this guide

adopts a rigorous, field-proven scientific approach: we will construct a comprehensive technical

profile of this reagent by drawing upon the well-documented chemistry of its closest structural

and functional analogs. Our primary references will be the widely used O-(4-nitrophenyl)

chloroformate (the regioisomeric oxygen analog) and 2-nitrobenzenesulfenyl chloride (Nps-Cl).

This comparative analysis will allow us to project the synthesis, reactivity, and, most

importantly, the strategic applications of 2-Nitrophenyl chlorothioformate with a high degree

of confidence, providing researchers with actionable insights.

PART 1: Synthesis and Physicochemical Profile
Projected Synthesis of O-(2-Nitrophenyl)
Chloromethanethioate
The most logical and established route to an aryl chlorothioformate is the reaction of the

corresponding phenol with thiophosgene (CSCl₂).[1][2] This reaction provides a direct pathway
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to the target molecule, O-(2-nitrophenyl) chloromethanethioate, the formal name for the most

common isomer of 2-Nitrophenyl chlorothioformate.

The causality behind this choice of reagents is clear: 2-nitrophenol provides the activated

aromatic core, while thiophosgene serves as the highly electrophilic one-carbon source that

brings in both the thiocarbonyl group and the chloride leaving group. The reaction is typically

performed in the presence of a base to deprotonate the phenol, forming the more nucleophilic

phenoxide, which then attacks the thiophosgene.

Conceptual Experimental Protocol: Synthesis

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet is charged with 2-nitrophenol and an anhydrous, inert

solvent (e.g., dichloromethane or THF).

Base Addition: The solution is cooled to 0 °C in an ice bath. A suitable base (e.g.,

triethylamine or pyridine) is added dropwise to form the 2-nitrophenoxide in situ.

Thiophosgene Addition: A solution of thiophosgene (1.0 eq) in the same anhydrous solvent is

added slowly via the dropping funnel, maintaining the temperature at 0 °C. Caution:

Thiophosgene is highly toxic and moisture-sensitive; all operations must be conducted in a

well-ventilated fume hood under an inert atmosphere.[3][4]

Reaction & Workup: The reaction is stirred at low temperature and allowed to warm to room

temperature. Progress is monitored by TLC. Upon completion, the reaction mixture is filtered

to remove the amine hydrochloride salt. The filtrate is washed sequentially with dilute acid

(e.g., 1M HCl), water, and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure. The crude product can be purified by recrystallization

or column chromatography to yield the target compound.
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Caption: Projected synthesis of O-(2-nitrophenyl) chloromethanethioate.

Physicochemical Properties: A Comparative Analysis
By comparing the known properties of 4-nitrophenyl chloroformate with the expected properties

of its 2-nitro isomer, we can anticipate its behavior in a laboratory setting.
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Property
4-Nitrophenyl
Chloroformate
(Known)

2-Nitrophenyl
Chlorothioformate
(Projected)

Rationale for
Projection

Appearance
White to pale yellow

crystalline powder.[5]

Pale yellow to orange

solid.

The thiocarbonyl

group often imparts

more color than a

carbonyl. The 2-nitro

position may also

contribute to color.

Melting Point 74-85 °C.[5]
Likely lower than the

4-nitro isomer.

The ortho substitution

of the nitro group can

disrupt crystal lattice

packing compared to

the more symmetric

para isomer, typically

lowering the melting

point.

Solubility

Soluble in

dichloromethane,

ethyl acetate,

chloroform.[6]

Soluble in common

aprotic organic

solvents (DCM, THF,

EtOAc).

Polarity and general

structure are similar to

the 4-nitro analog,

suggesting similar

solubility profiles.

Stability

Moisture-sensitive;

hydrolyzes in water.[7]

[8] Store at 2-8°C.

Highly moisture-

sensitive. Should be

stored under inert gas.

Chlorothioformates,

like chloroformates,

are reactive acyl

halides. The electron-

withdrawing nitro

group enhances

susceptibility to

hydrolysis.

PART 2: Chemical Reactivity and Mechanistic
Insights
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The Electrophilic Nature of the Thiocarbonyl Carbon
The core of 2-Nitrophenyl chlorothioformate's reactivity lies in the highly electrophilic

thiocarbonyl carbon. This reactivity is driven by three key factors:

Inductive Effect: The chlorine atom strongly withdraws electron density.

Resonance and Inductive Effects: The 2-nitrophenyl group is a powerful electron-withdrawing

group, further polarizing the C=S bond and making the carbon atom more susceptible to

nucleophilic attack.

Excellent Leaving Group: The chloride ion is an excellent leaving group, facilitating the

completion of the substitution reaction.

Reaction with Nucleophiles: An Addition-Elimination
Pathway
The reaction with nucleophiles (e.g., amines, alcohols, thiols) is expected to proceed via a

classic nucleophilic acyl substitution, specifically an addition-elimination mechanism.

Nucleophilic Attack: A nucleophile attacks the electrophilic thiocarbonyl carbon, breaking the

C=S pi bond and forming a tetrahedral intermediate.

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=S

double bond and expelling the most stable leaving group, which is the chloride ion.

This pathway makes the reagent an effective thiocarbonylating agent, transferring the -(C=S)-

O-(2-nitrophenyl) moiety to the nucleophile.
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Caption: The Nps protecting group cycle in solid-phase peptide synthesis.

Conclusion
2-Nitrophenyl chlorothioformate represents a reactive, albeit underutilized, chemical

intermediate. Based on established principles of physical organic chemistry and the behavior of

its analogs, it is projected to be a competent thiocarbonylating agent, synthesized from 2-

nitrophenol and thiophosgene. Its high electrophilicity, driven by the ortho-nitro group, suggests

potential applications in creating thiocarbamates and other sulfur-containing heterocycles.

However, for researchers, scientists, and drug development professionals seeking to harness

the unique electronic and steric properties of the 2-nitrophenyl moiety, the clear and

authoritative choice is 2-nitrobenzenesulfenyl chloride (Nps-Cl). The extensive documentation,
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proven utility in orthogonal protection strategies, and practical advantages like colorimetric

monitoring make Nps-Cl the field-standard reagent. This guide therefore serves not only to

characterize the potential of 2-Nitrophenyl chlorothioformate but also to direct the practicing

scientist toward the most robust and validated tool for achieving their synthetic goals.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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